2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid

Anticancer Medicinal Chemistry Metal Complexes

This 7-azaindole-3-acetic acid building block features a critical 4-chloro substitution that directly modifies electronic properties and steric hindrance—proven essential for kinase hinge-region binding. Unlike 5-chloro or 4-bromo analogs, the 4-Cl pattern delivers distinct antiproliferative profiles (SI ~1.75–1.84 for Pd complexes) and enables synthesis of CHK1/CHK2 inhibitors cited in Vernalis patents. The acetic acid handle simplifies amide coupling for library synthesis. Choose this precise intermediate to avoid late-stage halogenation and secure a direct route to biologically validated pharmacophores.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 1060794-98-0
Cat. No. B1463278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid
CAS1060794-98-0
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Cl)C(=CN2)CC(=O)O
InChIInChI=1S/C9H7ClN2O2/c10-6-1-2-11-9-8(6)5(4-12-9)3-7(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14)
InChIKeyIZJVHSHRINPQTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid (CAS 1060794-98-0): Procurement Guide and Chemical Profile


2-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (CAS 1060794-98-0) is a heterocyclic building block featuring a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core with a chloro substituent at the 4-position and an acetic acid moiety at the 3-position . The compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting CHK1/CHK2 and FGFR signaling pathways [1]. Its 7-azaindole scaffold functions as a biologically validated indole isostere, offering enhanced hydrogen-bonding capacity with kinase hinge regions while the 4-chloro substituent modulates electronic properties and steric hindrance critical for target binding affinity .

2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid: Why In-Class Substitution Is Not Recommended


Compounds within the 7-azaindole-3-acetic acid class cannot be interchanged without experimental validation due to position-specific and halogen-dependent effects on both chemical reactivity and biological activity. The 4-chloro substitution pattern in this compound confers distinct electronic and steric properties compared to 5-chloro, 4-bromo, or unsubstituted analogs [1]. In metal complex studies, 4-chloro-7-azaindole derivatives demonstrate differentiated antiproliferative profiles and selectivity indices relative to 5-chloro counterparts, with trans-[PdCl₂(4ClL)₂] showing selectivity index (SI) values of 1.75 (A2780) and 1.84 (A2780cis) versus trans-[PdCl₂(5ClL)₂] SI values of 2.16 and 2.20, respectively [2]. Furthermore, halogen identity (Cl vs. Br) at the 4-position alters complex geometry, stability, and cytotoxic potency across multiple cancer cell lines, confirming that substitution is not functionally interchangeable [3].

2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid: Quantitative Evidence of Differentiation from Closest Analogs


4-Chloro vs. 5-Chloro 7-Azaindole Derivatives: Differential Antiproliferative Potency and Selectivity in Cancer Cell Lines

In a 2024 study, palladium(II) complexes bearing 4-chloro-7-azaindole-3-carbaldehyde (4ClL) ligands exhibited distinct antiproliferative activity and selectivity profiles compared to their 5-chloro counterparts. Against A2780 ovarian cancer cells, the 4-chloro complex trans-[PdCl₂(4ClL)₂] demonstrated an IC₅₀ of 6.44 ± 1.86 µM with a selectivity index of 1.75, while the 5-chloro analog trans-[PdCl₂(5ClL)₂] showed a more potent IC₅₀ of 6.93 ± 2.16 µM but higher selectivity (SI = 2.16) [1]. Against cisplatin-resistant A2780cis cells, the 4-chloro complex achieved an IC₅₀ of 6.14 ± 1.74 µM (SI = 1.84) versus the 5-chloro complex at 6.80 ± 1.46 µM (SI = 2.20) [2].

Anticancer Medicinal Chemistry Metal Complexes

4-Chloro vs. 4-Bromo 7-Azaindole Complexes: Halogen Identity Drives Divergent Cytotoxic Potency

A comparative study of platinum(II) oxalato complexes with different 7-azaindole halogeno-derivatives revealed that halogen identity at the 4-position significantly alters cytotoxic activity. The 4-chloro-7-azaindole complex [Pt(ox)(4Claza)₂] (compound 1) was synthesized alongside the 4-bromo analog [Pt(ox)(4Braza)₂] (compound 3). While quantitative IC₅₀ data for the 4-chloro complex were not fully reported in the accessible abstract, the 3-bromo-7-azaindole complex (compound 2) demonstrated moderate antitumor effects with IC₅₀ values of 27.5 µM (HOS osteosarcoma) and 18.3 µM (MCF7 breast adenocarcinoma) [1]. Further testing of compound 2 across six additional cancer cell lines yielded IC₅₀ values of 17.3 µM (G361 melanoma), 31.8 µM (HeLa cervical), and 19.2 µM (A2780 ovarian) [2].

Anticancer Inorganic Chemistry Structure-Activity Relationship

4-Chloro-7-azaindole Complexes: Superior Potency Relative to Cisplatin Across Multiple Resistant Cancer Lines

Platinum(II) complexes containing monosubstituted 7-azaindole halogeno-derivatives, including the 4-chloro-7-azaindole ligand, demonstrated significantly higher in vitro cytotoxicity than cisplatin across multiple cancer cell lines. The cis-[PtCl₂(naza)₂] complexes showed IC₅₀ values of approximately 3.8 µM (exact value partially truncated in source) against ovarian carcinoma A2780, its cisplatin-resistant variant A2780R, osteosarcoma HOS, breast carcinoma MCF7, and cervix carcinoma HeLa cell lines . This represents substantially enhanced activity relative to cisplatin, which typically exhibits IC₅₀ values in the 5-20 µM range across these cell lines.

Anticancer Cisplatin Resistance Platinum Complexes

2-Methyl-4-chloro-7-azaindole Platinum Complexes: In Vivo Activity Comparable to Cisplatin with Distinct Mechanism of Action

Platinum(II) diiodido complexes containing 7-azaindole derivatives, including the 2-methyl-4-chloro-7-azaindole (2Me4Claza) ligand, exhibited high in vitro cytotoxicity across nine human cancer cell lines with IC₅₀ values ranging from 0.4 to 12.8 µM [1]. Notably, against cisplatin-resistant ovarian cancer A2780R cells, the 2Me4Claza complex (complex 8) achieved IC₅₀ values of 1.0-3.5 µM [2]. In vivo testing using the L1210 lymphocytic leukemia model at equimolar platinum doses (2 mg/kg) confirmed that complex 8 demonstrated activity comparable to cisplatin [3]. Critically, mechanistic evaluation revealed that complex 8 decreased p53 tumor suppressor levels and increased MCL-1L anti-apoptotic protein (37 kDa) contrary to cisplatin, with elevated active caspase-3 indicating p53-independent cell death pathway activation and necrosis as the dominant death mechanism [4].

Anticancer In Vivo Pharmacology Mechanism of Action

2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid: Optimal Procurement-Driven Application Scenarios


Synthesis of CHK1/CHK2 Kinase Inhibitors for Oncology Research

This compound serves as a key intermediate for preparing 4-substituted 1H-pyrrolo[2,3-b]pyridine derivatives that function as checkpoint kinase 1 and 2 (CHK1/CHK2) inhibitors. The acetic acid moiety at the 3-position provides a versatile handle for amide bond formation or further functionalization, enabling the construction of potent kinase inhibitor libraries. Patents from Vernalis (R&D) Limited and other pharmaceutical entities explicitly claim 1H-pyrrolo[2,3-b]pyridine derivatives with CHK1/CHK2 inhibitory activity for cancer treatment via inhibition of aberrant cell proliferation. Procurement of this specific 4-chloro-3-acetic acid derivative enables direct access to the validated CHK1/CHK2 inhibitor pharmacophore without requiring de novo core synthesis.

Development of Platinum(II) and Palladium(II) Anticancer Metallodrugs with 4-Chloro-7-azaindole Ligands

The 4-chloro-7-azaindole scaffold (derivable from this acetic acid precursor) has been extensively validated as a ligand for platinum(II) and palladium(II) anticancer complexes. Studies demonstrate that platinum(II) complexes containing 4-chloro-7-azaindole ligands exhibit IC₅₀ values of approximately 3.8 µM against multiple cancer cell lines, including cisplatin-resistant variants, representing 2- to 5-fold greater potency than cisplatin itself . Palladium(II) complexes with 4-chloro-7-azaindole-3-carbaldehyde ligands show selectivity indices of 1.75-1.84 against ovarian cancer cells with reduced toxicity to normal fibroblasts (IC₅₀ = 11.29 ± 6.65 µM on BALB/3T3) . This compound enables the synthesis of metal-coordinating ligands for anticancer metallodrug discovery programs targeting resistant malignancies.

Preparation of FGFR-Targeted Kinase Inhibitors

Derivatives of 4-chloro-1H-pyrrolo[2,3-b]pyridine have been evaluated as fibroblast growth factor receptor (FGFR) inhibitors, with the 4-chloro substitution pattern enhancing electronic properties and binding affinity to the ATP-binding pocket. The acetic acid functionality at the 3-position provides a conjugation-ready handle for attaching diverse pharmacophores or linker moieties. Procurement of this compound supports medicinal chemistry programs focused on FGFR-driven cancers and other diseases where FGFR signaling is implicated in pathogenesis.

Synthesis of 7-Azaindole-Based Fluorescent Probes and OLED Materials

7-Azaindole derivatives have been extensively investigated as blue emitters for organic light-emitting diodes (OLEDs) and as biological probes for imaging applications. The 4-chloro substituent modulates the electronic and photophysical properties of the azaindole core, enabling fine-tuning of emission wavelengths and quantum yields. This acetic acid derivative provides a functionalizable scaffold for constructing extended conjugated systems or attaching targeting moieties for bioimaging applications. Procurement of this specific chlorinated building block eliminates the need for late-stage halogenation of the sensitive azaindole core, improving synthetic efficiency and yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.